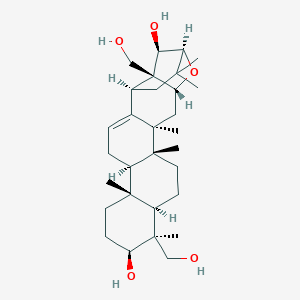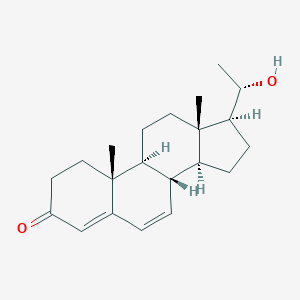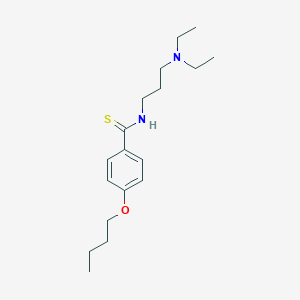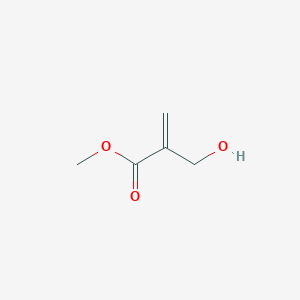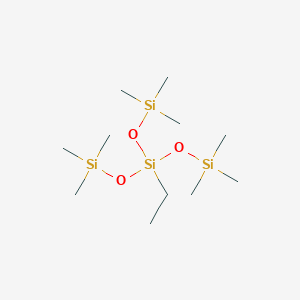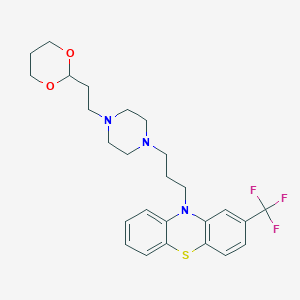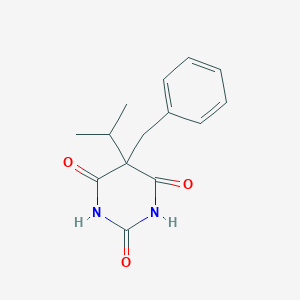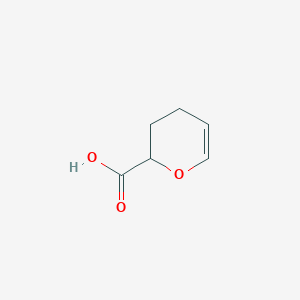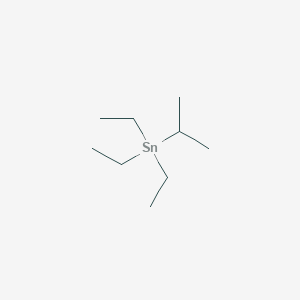
Stannane, triethyl(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, triethyl(1-methylethyl)- is a chemical compound with the molecular formula C9H22Sn. It is commonly used in scientific research as a reagent and catalyst due to its unique properties.
Wirkmechanismus
Stannane, triethyl(1-methylethyl)- acts as a Lewis acid catalyst in many reactions. It can coordinate with electron-rich species such as carbonyl groups and activate them towards nucleophilic attack. It can also act as a reducing agent in some reactions, where it donates electrons to the substrate.
Biochemische Und Physiologische Effekte
Stannane, triethyl(1-methylethyl)- has no known biochemical or physiological effects as it is not used in any medicinal applications. However, it is important to handle this compound with care as it is toxic and can cause harm if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using stannane, triethyl(1-methylethyl)- in lab experiments are its high reactivity and selectivity towards certain reactions. It is also readily available and relatively inexpensive. However, its toxicity and air sensitivity make it difficult to handle and store. It also has limited solubility in common solvents, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of stannane, triethyl(1-methylethyl)- in scientific research. One direction is the development of new synthetic methodologies using this compound as a catalyst. Another direction is the exploration of its potential applications in the field of materials science, where it can be used in the synthesis of new materials with unique properties. Additionally, its use in the preparation of organotin compounds can be further explored for their potential applications in the field of polymer chemistry.
Synthesemethoden
Stannane, triethyl(1-methylethyl)- can be synthesized through the reaction of triethyltin chloride with isobutylmagnesium bromide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is then purified through distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Stannane, triethyl(1-methylethyl)- is commonly used as a reagent and catalyst in various scientific research fields such as organic chemistry, biochemistry, and materials science. It is used in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the preparation of organotin compounds, which have applications in the field of polymer chemistry.
Eigenschaften
CAS-Nummer |
17582-52-4 |
|---|---|
Produktname |
Stannane, triethyl(1-methylethyl)- |
Molekularformel |
C9H22Sn |
Molekulargewicht |
248.98 g/mol |
IUPAC-Name |
triethyl(propan-2-yl)stannane |
InChI |
InChI=1S/C3H7.3C2H5.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H2,2H3; |
InChI-Schlüssel |
KXDZEAOZOYUDRH-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)C(C)C |
Kanonische SMILES |
CC[Sn](CC)(CC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



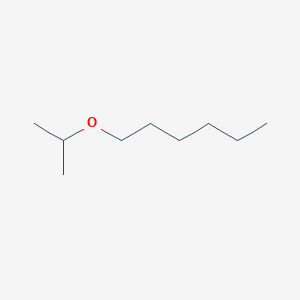


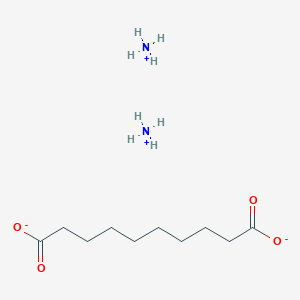
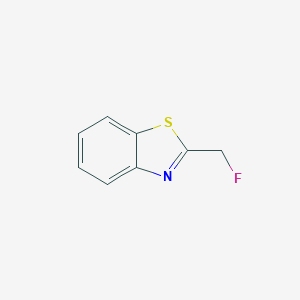
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
